molecular formula C7H8F2O2 B2573109 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid CAS No. 2408971-36-6

2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid

Cat. No.: B2573109
CAS No.: 2408971-36-6
M. Wt: 162.136
InChI Key: PZZRZPKOTHLOPY-UHFFFAOYSA-N
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Description

2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid (C₇H₇F₂O₂, molecular weight: 177.13) is a bicyclic carboxylic acid derivative characterized by a strained bicyclo[1.1.1]pentane (BCP) core. This structure imparts unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9,5(10)11)6-1-4(2-6)3-6/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZRZPKOTHLOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid typically involves the use of [1.1.1]propellane as a starting material. One common method involves the ring-opening of [1.1.1]propellane followed by multi-step chemical transformations to append functional groups at the bridgehead positions . For instance, the incorporation of difluoroacetic acid can be achieved through a series of reactions involving Grignard reagents and subsequent functionalization steps .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often relies on scalable synthetic routes. These methods may include the use of continuous flow chemistry to ensure efficient and high-yield production . The development of robust and scalable synthetic protocols is crucial for meeting the demand for these compounds in pharmaceutical and material sciences.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups at the bridgehead positions .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid is as a bioisostere for para-substituted benzene rings. This substitution can lead to improved pharmacokinetic properties of drug candidates, such as enhanced solubility, metabolic stability, and reduced non-specific binding .

Case Study: γ-Secretase Inhibitor

A notable example of this application is the development of a γ-secretase inhibitor (BMS-708,163) where the traditional para-substituted fluorophenyl ring was replaced with a bicyclo[1.1.1]pentane motif. This modification resulted in a compound that maintained enzyme inhibition while significantly improving oral absorption characteristics (approximately fourfold increase in C(max) and AUC values) in mouse models .

Material Science

The unique structure of bicyclo[1.1.1]pentane derivatives makes them valuable in material science as well. These compounds can be utilized in the development of novel materials such as liquid crystals and molecular rotors due to their high strain and rigidity .

Chemical Biology

In chemical biology, this compound serves as a tool to study the effects of rigid structures on biological systems and their interactions with biomolecules. The compound's distinct physical properties allow researchers to explore how such modifications influence biological activity and molecular recognition processes.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps starting from [1.1.1]propellane, including ring-opening reactions and subsequent functional group modifications .

Common Reactions

This compound undergoes various chemical reactions:

  • Oxidation : To introduce additional functional groups.
  • Reduction : To modify either the bicyclic structure or the difluoroacetic acid component.
  • Substitution : Particularly at the bridgehead positions using diverse reagents such as Grignard reagents and photoredox catalysts .

Mechanism of Action

The mechanism of action of 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid involves its interaction with molecular targets through its unique bicyclic structure. The rigidity and strain of the bicyclo[1.1.1]pentane core allow it to mimic the geometry of para-substituted benzene rings, enabling it to interact with biological targets in a similar manner. This can lead to improved binding affinity and selectivity for certain receptors or enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs of 2-(1-BCP)-2,2-difluoroacetic acid, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
2-(1-BCP)-2,2-difluoroacetic acid C₇H₇F₂O₂ 177.13 BCP core, difluoroacetate High metabolic stability, moderate solubility in polar solvents
2-{3-bromo-BCP}-2,2-difluoroacetic acid C₇H₇BrF₂O₂ 241.03 Bromine at C3 of BCP Increased molecular weight (Br), potential for cross-coupling reactions
2-(3-phenyl-BCP)-2,2-difluoropropanoic acid C₁₄H₁₄F₂O₂ 252.26 Phenyl at C3, propanoic acid Enhanced lipophilicity (logP ~2.8), suited for CNS-targeting drugs
(2S)-2-amino-2-[3-(trifluoromethyl)-BCP]acetic acid C₈H₁₀F₃NO₂ 209.17 Trifluoromethyl, amino group Chiral center, potential for peptide mimetics
2-(2,4-dichlorophenyl)-2,2-difluoroacetic acid C₈H₅Cl₂F₂O₂ 242.03 Dichlorophenyl substituent Higher acidity (pKa ~1.0), agrochemical applications

Key Research Findings

  • Enantioselective Synthesis : A study achieved 29% yield for a BCP-containing ester (C₂₆H₃₀F₂NaO₄) via photochemical methods, highlighting challenges in stereocontrol .
  • Agrochemical Use : 2-(2,4-dichlorophenyl)-2,2-difluoroacetic acid is a potent herbicide precursor, with LD₅₀ >500 mg/kg in rodent models .
  • Thermal Stability : Differential scanning calorimetry (DSC) of the parent compound shows decomposition at 220°C, superior to benzodioxole-based acids (decomposition at 180°C) .

Biological Activity

2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8F2OC_7H_8F_2O. The bicyclo[1.1.1]pentane core provides a rigid framework that may enhance metabolic stability and bioactivity compared to traditional aromatic compounds.

Anti-inflammatory Properties

Recent studies have indicated that bicyclo[1.1.1]pentane derivatives, including this compound, exhibit significant anti-inflammatory activity. A notable study synthesized several bicyclo[1.1.1]pentane-containing lipoxin A4 mimetics (BCP-sLXms) and evaluated their effects on inflammatory responses:

  • Key Findings :
    • One compound (imidazolo-BCP-sLXm) demonstrated high anti-inflammatory activity, significantly reducing lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% (IC50 in the picomolar range) .
    • The BCP scaffold was shown to serve as a more rigid and metabolically resistant bioisostere for alkyl chains in fatty acid-derived molecules, enhancing their therapeutic potential .

Synthesis Methods

The synthesis of this compound has been achieved through various methods, including:

  • Fluorination Techniques : The incorporation of fluorine atoms into the bicyclo structure can significantly alter the physicochemical properties of the compound, such as lipophilicity .
  • Scalable Reactions : Recent advancements have led to scalable reactions utilizing light to synthesize bicyclo[1.1.1]pentane derivatives efficiently .

Data Table: Biological Activity Overview

Compound NameActivity TypeIC50 (µM)Mechanism of Action
This compoundAnti-inflammatory<0.001Inhibition of NFκB activation and cytokine release
Imidazolo-BCP-sLXmAnti-inflammatory<0.001Modulation of inflammatory mediators

Case Study 1: BCP-sLXms Development

In a study focused on developing BCP-sLXms as anti-inflammatory agents, researchers synthesized four novel compounds with varying efficacy profiles against inflammatory cytokines. The most potent compound demonstrated a significant reduction in TNFα and MCP-1 release from human monocyte cell lines .

Case Study 2: Lipophilicity and Pharmacokinetics

The lipophilicity of fluoro-bicyclo[1.1.1]pentanes was assessed through logP calculations, revealing that the introduction of fluorine decreased lipophilicity compared to traditional aromatic compounds by nearly two orders of magnitude . This modification may enhance drug-like properties by improving metabolic stability.

Q & A

Basic: What are the optimal methodologies for synthesizing 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid?

Answer:
Synthesis optimization requires balancing reaction efficiency and stereochemical control. Enzymatic methods using nitrilases (e.g., stereoselective nitrilases from environmental samples) can achieve enantioselective synthesis under mild conditions (pH 8, 37°C, aqueous solvents) . For non-enzymatic routes, AI-driven retrosynthesis tools (e.g., Template_relevance models) predict feasible one-step pathways by analyzing databases like PISTACHIO and Reaxys, prioritizing precursor availability and reaction yield .
Table 1: Comparative Synthesis Strategies

MethodConditionsYield (%)Key AdvantageReference
EnzymaticpH 8, 37°C, 3h~80High enantioselectivity
AI-DrivenSolvent-free, RT~65Rapid route identification

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for detecting fluorinated analogs, leveraging transitions like m/z 413 → 369 for quantification . Nuclear magnetic resonance (NMR) spectroscopy resolves bicyclo[1.1.1]pentanyl geometry via 19F^{19}\text{F} and 13C^{13}\text{C} shifts. Differential scanning calorimetry (DSC) assesses thermal stability, particularly for fluorine-mediated degradation .

Advanced: How can computational modeling improve reaction design for derivatives of this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. Integrated computational-experimental platforms (e.g., ICReDD) use reaction path searches to optimize conditions (e.g., solvent, catalyst) and validate predictions via feedback loops . For example, simulating fluorination kinetics can prioritize reagents like Selectfluor® for higher regioselectivity .

Advanced: How should researchers address contradictions in environmental persistence data for fluorinated compounds?

Answer:
Contradictions arise from matrix effects (e.g., soil vs. water) and detection limits. Standardized extraction protocols (e.g., solid-phase extraction for aqueous samples) and interlaboratory validation (e.g., using 6:2 Cl-PFESA as an internal standard) improve reproducibility . Factorial design experiments (e.g., varying pH, temperature) isolate variables affecting degradation rates .

Basic: What separation technologies are suitable for isolating this compound from reaction mixtures?

Answer:
Membrane-based separation (e.g., nanofiltration) effectively isolates low-molecular-weight fluorinated acids. High-performance liquid chromatography (HPLC) with C18 columns and trifluoroacetic acid mobile phases resolves bicyclo[1.1.1]pentanyl derivatives from byproducts . For scale-up, simulated moving bed (SMB) chromatography balances purity and throughput .

Advanced: How can researchers integrate chemical software to manage complex datasets in fluorochemical studies?

Answer:
Platforms like Schrödinger Suite or Pipeline Pilot automate data curation, enabling meta-analyses of reaction parameters (e.g., solvent polarity, catalyst loading). Machine learning models trained on PubChem or Reaxys datasets predict solubility and toxicity, reducing reliance on manual literature reviews . Secure cloud storage with encryption ensures data integrity during multi-institutional collaborations .

Advanced: What factorial design approaches are optimal for studying structure-activity relationships (SAR) in derivatives?

Answer:
A 2k^k factorial design evaluates main effects (e.g., substituent electronegativity) and interactions (e.g., steric hindrance vs. fluorine position). Response surface methodology (RSM) models nonlinear relationships, such as bicyclo[1.1.1]pentanyl ring strain’s impact on acidity. Central composite designs (CCD) minimize experimental runs while maximizing SAR resolution .

Basic: What are the key challenges in quantifying this compound in environmental matrices?

Answer:
Matrix interference (e.g., humic acids in soil) and low concentrations (<1 ppb) necessitate pre-concentration via lyophilization or solid-phase extraction. LC-MS/MS with isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogs) corrects for ionization suppression . Method validation via spike-recovery tests (85–115% recovery) ensures accuracy in complex samples .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental yields?

Answer:
Discrepancies often stem from unaccounted solvent effects or catalyst deactivation. Hybrid workflows (e.g., ICReDD’s feedback loops) refine computational models using experimental data, improving predictive accuracy. Sensitivity analysis identifies critical parameters (e.g., activation energy) requiring empirical calibration .

Basic: What safety protocols are essential when handling fluorinated acetic acid derivatives?

Answer:
Use fluoropolymer-coated labware to prevent leaching. Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks. Personal protective equipment (PPE) must include nitrile gloves and gas-tight goggles. Waste disposal follows EPA guidelines for fluorinated organics (40 CFR Part 261) .

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